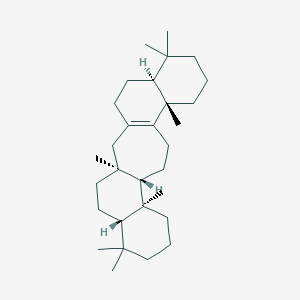
Isoserratene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoserratene is a natural product that belongs to the class of terpenoids, which are organic compounds found in plants and animals. It is a tricyclic hydrocarbon with a unique structure that has attracted the attention of researchers due to its potential biological activities. Isoserratene has been isolated from various plant species, including the roots of Angelica keiskei, a traditional medicinal plant used in East Asia.
Mecanismo De Acción
The mechanism of action of isoserratene is not fully understood. However, studies have suggested that isoserratene exerts its biological activities through different pathways, including the inhibition of NF-κB signaling, modulation of the PI3K/Akt/mTOR pathway, and activation of the MAPK pathway. Isoserratene has also been shown to regulate the expression of different genes involved in cell proliferation, apoptosis, and inflammation.
Efectos Bioquímicos Y Fisiológicos
Isoserratene has been found to have several biochemical and physiological effects. For instance, isoserratene has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative stress. Isoserratene has also been found to inhibit the activity of different enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. Additionally, isoserratene has been shown to induce apoptosis in cancer cells and prevent the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isoserratene has several advantages and limitations for lab experiments. One of the advantages is that it can be easily synthesized using chemical methods, which makes it readily available for research. Isoserratene is also stable under different conditions, which makes it suitable for different assays. However, one of the limitations of isoserratene is that it is not very soluble in water, which makes it difficult to use in aqueous solutions. Isoserratene also has limited bioavailability, which makes it challenging to use in vivo.
Direcciones Futuras
There are several future directions for the research on isoserratene. One of the areas that need further investigation is the mechanism of action of isoserratene. More studies are needed to understand how isoserratene exerts its biological activities and to identify its molecular targets. Another future direction is the development of novel synthetic methods for isoserratene that can improve its yield and purity. Additionally, more studies are needed to investigate the potential of isoserratene as a therapeutic agent for different diseases, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, isoserratene is a natural product with potential biological activities that have attracted the attention of researchers. Isoserratene can be synthesized using different methods, including chemical synthesis and biotransformation. Isoserratene has been found to have several scientific research applications, including anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action of isoserratene is not fully understood, but studies have suggested that it exerts its biological activities through different pathways. Isoserratene has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
Isoserratene can be synthesized using different methods, including chemical synthesis and biotransformation. Chemical synthesis involves the use of chemical reactions to produce isoserratene from simple starting materials. Biotransformation, on the other hand, involves the use of microorganisms or enzymes to convert a substrate into isoserratene. The most common method for synthesizing isoserratene is through chemical synthesis, which involves the use of various reagents and solvents to produce the compound.
Aplicaciones Científicas De Investigación
Isoserratene has been found to have potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have investigated the effects of isoserratene on different cell lines and animal models. For instance, isoserratene has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation in animal models.
Propiedades
Número CAS |
18070-14-9 |
|---|---|
Nombre del producto |
Isoserratene |
Fórmula molecular |
C30H50 |
Peso molecular |
410.7 g/mol |
Nombre IUPAC |
(3S,6S,11S,12S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(15)-ene |
InChI |
InChI=1S/C30H50/c1-26(2)15-8-17-29(6)22-11-13-25-28(5,20-21(22)10-12-23(26)29)19-14-24-27(3,4)16-9-18-30(24,25)7/h23-25H,8-20H2,1-7H3/t23-,24-,25-,28-,29+,30-/m0/s1 |
Clave InChI |
NKAHFZSRDZCLOH-LLYHLBQQSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C(C2)CC[C@@H]5[C@@]4(CCCC5(C)C)C)(CCCC3(C)C)C |
SMILES |
CC1(CCCC2(C1CCC3=C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
SMILES canónico |
CC1(CCCC2(C1CCC3=C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



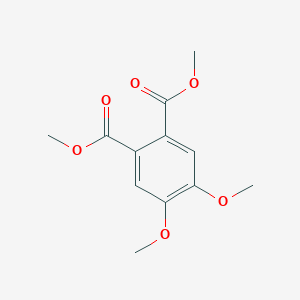
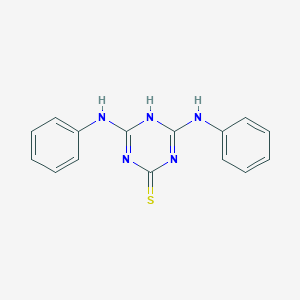

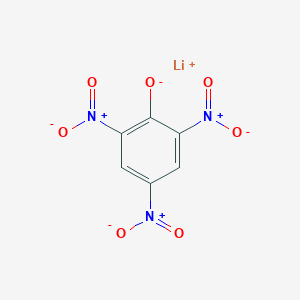
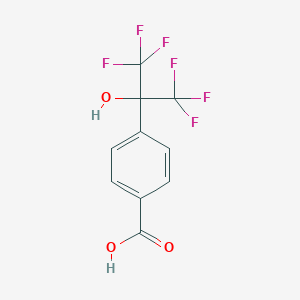
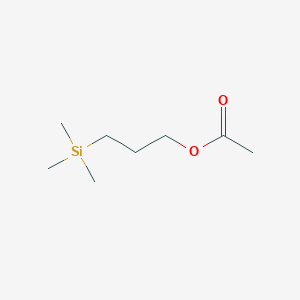
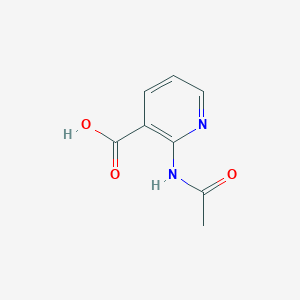
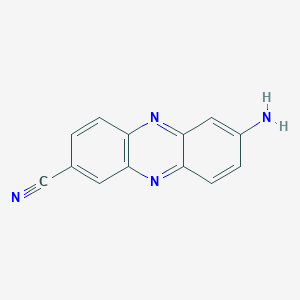
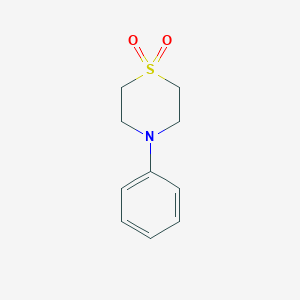
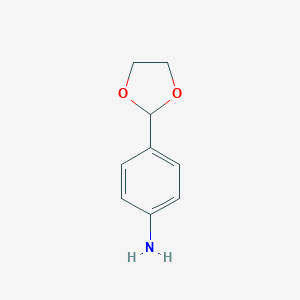
![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)


